Iodosuprofen
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Overview
Description
Iodosuprofen is a nonsteroidal anti-inflammatory drug (NSAID) analog that has been iodinated to enhance its properties. It is a derivative of suprofen, which is known for its anti-inflammatory and analgesic effects. The iodination of suprofen results in this compound, which has been studied for its potential use as a crystallographic probe in the study of enzyme active sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodosuprofen involves the iodination of suprofenThe reaction conditions often involve the use of iodine or iodinating agents under controlled conditions to ensure the selective iodination of the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous-flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Iodosuprofen can undergo various chemical reactions, including:
Oxidation: The introduction of an iodine atom can make the compound more susceptible to oxidation reactions.
Reduction: this compound can be reduced under specific conditions to remove the iodine atom.
Substitution: The iodine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide or silver nitrate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives with higher oxidation states, while reduction could result in the removal of the iodine atom, reverting to the parent compound .
Scientific Research Applications
Iodosuprofen has several scientific research applications, including:
Biology: Investigated for its potential effects on biological pathways involving inflammation and pain.
Medicine: Explored as a potential therapeutic agent with enhanced properties compared to its parent compound, suprofen.
Mechanism of Action
The mechanism of action of iodosuprofen involves its interaction with the enzyme prostaglandin H2 synthase (PGHS-1). This compound binds to the active site of the enzyme, inhibiting its cyclooxygenase activity. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of prostaglandins, which are mediators of pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: Another NSAID that shares a similar mode of action by inhibiting cyclooxygenase activity.
Iodoindomethacin: An iodinated analog of indomethacin, used similarly as a crystallographic probe.
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Uniqueness of Iodosuprofen
This compound is unique due to its iodinated structure, which enhances its utility as a crystallographic probe. This iodination allows for more precise studies of enzyme active sites, providing valuable insights into drug-enzyme interactions that are not as easily obtained with non-iodinated analogs .
Properties
Molecular Formula |
C14H11IO3S |
---|---|
Molecular Weight |
386.21 g/mol |
IUPAC Name |
2-[4-(5-iodothiophene-2-carbonyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H11IO3S/c1-8(14(17)18)9-2-4-10(5-3-9)13(16)11-6-7-12(15)19-11/h2-8H,1H3,(H,17,18) |
InChI Key |
UIZPHGUBGPJBAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=C(S2)I)C(=O)O |
Synonyms |
iodosuprofen p-(2'-iodo-5'-thenoyl)hydrotropic acid |
Origin of Product |
United States |
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